2-(4-Chlorophenyl)-hexanenitrile
CAS No.: 2124-74-5
Cat. No.: VC3765676
Molecular Formula: C12H14ClN
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2124-74-5 |
|---|---|
| Molecular Formula | C12H14ClN |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)hexanenitrile |
| Standard InChI | InChI=1S/C12H14ClN/c1-2-3-4-11(9-14)10-5-7-12(13)8-6-10/h5-8,11H,2-4H2,1H3 |
| Standard InChI Key | ROXAVEDEEPHYES-UHFFFAOYSA-N |
| SMILES | CCCCC(C#N)C1=CC=C(C=C1)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(CCCCCl)C#N |
Introduction
Physical and Chemical Properties
2-(4-Chlorophenyl)hexanenitrile, identified by the CAS registry number 2124-74-5, is a colorless to light yellow liquid at room temperature. Its structure consists of a 4-chlorophenyl group attached to the second carbon of a hexane chain that bears a nitrile (CN) group. The molecular formula is C₁₂H₁₄ClN with a molecular weight of 207.699 g/mol . The compound exhibits moderate lipophilicity and specific physical characteristics that make it valuable for various chemical applications.
Physicochemical Parameters
The physical and chemical properties of 2-(4-Chlorophenyl)hexanenitrile have been thoroughly investigated and are summarized in Table 1.
Table 1. Physicochemical Properties of 2-(4-Chlorophenyl)hexanenitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClN |
| Molecular Weight | 207.699 g/mol |
| Physical State | Liquid |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 308.7±17.0 °C at 760 mmHg |
| Flash Point | 116.1±15.9 °C |
| LogP | 3.98 |
| Exact Mass | 207.081482 |
| Polar Surface Area | 23.79000 |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Index of Refraction | 1.521 |
The data indicates that 2-(4-Chlorophenyl)hexanenitrile has a relatively high boiling point characteristic of compounds with moderate molecular weight and potential for intermolecular interactions . The LogP value of 3.98 suggests significant lipophilicity, which could influence its solubility profile and potential applications in lipid-based systems .
Structural Characteristics
The structural features of 2-(4-Chlorophenyl)hexanenitrile include a 4-chlorophenyl group attached to the alpha carbon of a hexanenitrile chain. This arrangement creates a chiral center at the carbon bearing both the phenyl and nitrile groups, which can exist in R or S configurations. The presence of this stereogenic center has implications for its reactivity and potential applications in stereoselective synthesis.
Synthesis Methods
Several methodologies have been developed for the synthesis of 2-(4-Chlorophenyl)hexanenitrile and related compounds. These approaches typically involve C-C bond formation strategies and functional group transformations.
Conventional Synthetic Routes
One approach to synthesizing 2-(4-Chlorophenyl)hexanenitrile involves reactions of p-cyanobenzylchloride with appropriate reagents to build the hexane chain. This method has been optimized to reduce costs and improve yield through careful control of reaction conditions . The synthesis often employs dichloromethane as a solvent and involves multiple purification steps including rectification extraction to enhance product purity .
Related Synthetic Approaches
A related compound, 1-chloro-2-cyano-2-(4-chlorophenyl)hexane, has been prepared using a method where the molar ratio of nitrile, methylene dichloride, and sodium hydroxide is carefully controlled at 1:(1.8-2.2):(3.5-3.9) . This approach could potentially be adapted for the synthesis of 2-(4-Chlorophenyl)hexanenitrile with appropriate modifications to the reaction conditions.
Applications in Coordination Chemistry
2-(4-Chlorophenyl)hexanenitrile and its derivatives have demonstrated utility in coordination chemistry, particularly in forming complexes with transition metals.
Metal Complexation
Derivatives of 2-(4-Chlorophenyl)hexanenitrile, specifically those functionalized with additional coordinating groups like triazoles, have been used to form zinc(II) complexes. For instance, (RS)-2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile has been employed to synthesize zinc complexes with interesting structural properties .
In one reported example, the compound was reacted with ZnCl₂ in ethanol to yield a four-coordinated Zn(II) complex with a distorted tetrahedral geometry. The complex exhibited Zn–N bond lengths of approximately 2.036-2.037 Å and Zn–Cl bond lengths of 2.218-2.221 Å . These complexes may have potential applications in catalysis or as structural models for metalloenzymes.
Crystal Structure Analysis
The crystal structure of the Zn(II) complex derived from (RS)-2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile has been determined using X-ray crystallography. The complex crystallizes in the orthorhombic Pca2₁ space group . The geometric parameters, including bond angles such as N1–Zn–N5 (102.69°), Cl2–Zn–Cl4 (114.51°), and N–Zn–Cl (ranging from 105.3° to 114.3°), provide valuable insights into the coordination behavior of these nitrile derivatives .
Related Compounds and Derivatives
Several compounds structurally related to 2-(4-Chlorophenyl)hexanenitrile have been reported in the literature, with various modifications to the basic scaffold.
Halogenated Derivatives
1-Chloro-2-cyano-2-(4-chlorophenyl)hexane represents a related compound with an additional chlorine substituent. This compound serves as an important intermediate in pharmaceutical synthesis . The preparation methods for this derivative have been optimized to improve yield and purity, with particular attention to solvent recovery and purification techniques.
Functionalized Derivatives
The incorporation of additional functional groups into the 2-(4-Chlorophenyl)hexanenitrile scaffold has led to compounds with specialized applications. For example, the addition of triazole groups creates ligands suitable for metal coordination, as demonstrated by the synthesis and characterization of zinc complexes . These functionalized derivatives expand the potential applications of the parent compound in areas such as catalysis, medicinal chemistry, and materials science.
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